molecular formula C18H18O4S B14310300 Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate CAS No. 113696-95-0

Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B14310300
CAS No.: 113696-95-0
M. Wt: 330.4 g/mol
InChI Key: XRSBEZJDKCOTSI-UHFFFAOYSA-N
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Description

Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of sulfonyl compounds. It is characterized by the presence of a benzenesulfonyl group and a 4-methylphenyl group attached to a prop-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with benzenesulfonyl chloride and 4-methylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a series of condensation and elimination steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce sulfides.

Scientific Research Applications

Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 4-methylphenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(hydroxy(4-methylphenyl)methyl)prop-2-enoate: This compound shares a similar structural framework but has a hydroxy group instead of a benzenesulfonyl group.

    Ethyl 2-(benzenesulfonyl)-3-phenylprop-2-enoate: Similar to the target compound but lacks the 4-methyl group on the phenyl ring.

Uniqueness

Ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of both the benzenesulfonyl and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

113696-95-0

Molecular Formula

C18H18O4S

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C18H18O4S/c1-3-22-18(19)17(13-15-11-9-14(2)10-12-15)23(20,21)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3

InChI Key

XRSBEZJDKCOTSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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